3'-Fluoro-3-(4-thiomethylphenyl)propiophenone - 898781-15-2

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone

Catalog Number: EVT-1633448
CAS Number: 898781-15-2
Molecular Formula: C16H15FOS
Molecular Weight: 274.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Fluoro-3,4-Dihydroxy-l-Phenylalanine (6-18F-fluoro-l-DOPA)

Compound Description: 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine, often labeled with fluorine-18 (6-18F-fluoro-l-DOPA), serves as a radiopharmaceutical in neurological and oncological PET imaging. [] Conventional methods for its preparation using electrophilic labeling are costly and yield limited activity. [] As an alternative, an isotopic exchange reaction involving the precursor (2S,5S)-tert-butyl-5-(4-benzyloxy-2-fluoro-5-formylbenzyl)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate offers advantages in large-scale production and cost-effectiveness. [] This three-step radiosynthesis, utilizing nucleophilic 18F-fluoride, produces carrier-added (CA) 6-18F-fluoro-l-DOPA with high enantiomeric purity (>96% l-isomer) and specific activity. [] The optimized isotopic exchange achieves approximately 50% radiochemical yield, resulting in a total yield of about 22% for CA 6-18F-fluoro-l-DOPA within a synthesis time of 105 minutes. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, designated as CJ-13,454, represents an orally active 5-lipoxygenase (5-LO) inhibitor. [] This compound emerged from structural modifications aimed at improving upon a previous lead, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918), which showed cataract formation in rats. [] By replacing the methoxy group with a carboxamide and reducing lipophilicity, CJ-13,454 demonstrated enhanced metabolic stability, improved bioavailability, and a safer toxicological profile compared to its predecessor. []

2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a)

Compound Description: 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) represents a lead compound in the search for novel analgesics and therapies for central nervous system disorders. [] This compound exhibits high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, making it a promising target for modulating nicotinic cholinergic transmission. [, , ] Research has focused on developing analogs of 5a with improved selectivity and pharmacological profiles. []

2'-Fluoro-3'-(substituted phenyl)deschloroepibatidines

Compound Description: A series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues (5b-g) were synthesized and evaluated for their pharmacological properties. [] These compounds were designed as bioisosteres of 5a, exploring the impact of various substituents on the phenyl ring. The study aimed to identify compounds with high affinity for α4β2-nAChR and low affinity for α7-nAChR. [] Among these, the 4-carbamoylphenyl analogue (5g) demonstrated high selectivity for α4β2-nAChR over α3β4- and α7-nAChRs. [] All analogues acted as antagonists at α4β2-, α3β4-, and α7-nAChRs and antagonized nicotine-induced antinociception in the tail-flick test. []

2-Fluoro-3-(4-nitro-phenyl)deschloroepibatidine (4-nitro-PFEB)

Compound Description: 2-Fluoro-3-(4-nitro-phenyl)deschloroepibatidine, abbreviated as 4-nitro-PFEB, exhibits potent antagonist activity at neuronal α4β2 nicotinic acetylcholine receptors (nAChRs). [, ] Electrophysiological studies demonstrate its ability to inhibit acetylcholine (ACh)-induced currents in a concentration-dependent manner, with an IC50 value of 0.1 μM. [, ] It displays selectivity for α4β2 nAChRs over α3β4 and α7 subtypes. [, ] This selectivity, combined with its high binding affinity and antagonist properties, makes 4-nitro-PFEB a valuable pharmacological tool for investigating nAChR function and exploring potential therapeutic applications in addiction and central nervous system disorders. [, ]

2-exo-(2′-[18F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane ([18F]F2PhEP)

Compound Description: 2-exo-(2′-[18F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane, radiolabeled with fluorine-18 as [18F]F2PhEP, serves as a potent radioligand for imaging nicotinic acetylcholine receptors (nAChRs) using positron emission tomography (PET). [] It exhibits high selectivity for the α4β2 nAChR subtype and demonstrates low toxicity. [] The synthesis of [18F]F2PhEP involves a two-step radiochemical process starting from the corresponding N-Boc-protected bromo derivative. [] This process includes nucleophilic heteroaromatic ortho-radiofluorination using K[18F]F-Kryptofix®222 complex and microwave activation, followed by deprotection to yield radiochemically pure (>95%) [18F]F2PhEP. []

3-Fluoroveratrole and 2-Fluoro-3,4-Dimethoxybenzaldehyde

Compound Description: 3-Fluoroveratrole serves as a key intermediate in the synthesis of 2-fluoro-3,4-dimethoxybenzaldehyde. [] A novel synthesis for these compounds was developed to address scalability and safety concerns associated with previous methods. []

1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone Derivatives (6a-6f)

Compound Description: A series of novel 1-[2-(Aryl substituted)-5-(4'-fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone derivatives (6a-6f) were synthesized and characterized. [] These compounds were evaluated for their cytotoxic activity against three human carcinoma cell lines (HeLa, HepG2, and Caco-2) using the MTT assay. [] Among the synthesized compounds, 6a and 6e exhibited promising cytotoxicity against the Caco-2 cell line, with IC50 values of 6.3 µM and 4.4 µM, respectively. []

(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide (2)

Compound Description: (S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide (2) acts as an orally bioavailable KCNQ2 opener lacking CYP3A4 metabolism-dependent inhibition (MDI). [] This compound was developed through structure-activity relationship (SAR) studies aimed at addressing the CYP3A4 MDI observed with a related compound, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1). [] The incorporation of two fluorine atoms into the structure of 2 effectively blocked the formation of a reactive intermediate responsible for CYP3A4 MDI. []

Acetylated 3-deoxy-3-fluoro, 4-deoxy-4-fluoro, and 3,4-dideoxy-3,4-difluoro analogs of D-glucosamine and D-galactosamine

Compound Description: This series of acetylated fluorinated D-glucosamine and D-galactosamine analogs were synthesized using 1,6-anhydrohexopyranose chemistry. [] These compounds are significant because derivatives of D-glucosamine and D-galactosamine play vital roles as cell surface glycan components. [] Fluorinated analogs of these sugars have garnered interest as metabolic inhibitors of complex glycan biosynthesis and probes for studying protein-carbohydrate interactions. []

5-Fluoro-2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones

Compound Description: A series of 5-fluoro-2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione derivatives were designed and synthesized as potential herbicides. [] These compounds were inspired by the known protoporphyrinogen oxidase (protox) inhibiting activity of flumioxazin, a commercial herbicide. [] The synthesized compounds were evaluated for their herbicidal activity, with one analog, 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione (8e), exhibiting comparable activity to the lead compound B2055. []

5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran

Compound Description: 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran is a benzofuran derivative characterized by X-ray crystallography. [] The crystal structure reveals key structural features, including the dihedral angle between the 4-fluorophenyl ring and the benzofuran fragment, as well as intermolecular interactions contributing to crystal packing. []

5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole Dihydrochloride (1)

Compound Description: 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride (1) is a potential antidepressant that acts by facilitating 5-HT neurotransmission. [] The development of a scalable and efficient synthesis for this compound was crucial for its advancement as a drug candidate. [] The optimized process involved key steps such as a Fischer indole synthesis, preparation and chlorination of a monohydroxypyrimidine, and coupling reactions to assemble the final molecule. []

2,3,4,8,9‐Pentahydro‐7‐(4‐haloaryl)pyrazolo[5,1‐e]benzo[1,5]oxazocines (5) and 2,3(erythro),7,8‐Tetrahydro‐2‐aryl‐3‐(4‐fluoro‐3‐methylbenzoyl)‐6‐(4‐haloaryl)pyrazolo[5,1‐d]benzo[1,4]oxazepines (6)

Compound Description: These two series of heterocyclic compounds, 2,3,4,8,9‐pentahydro‐7‐(4‐haloaryl)pyrazolo[5,1‐e]benzo[1,5]oxazocines (5) and 2,3(erythro),7,8‐Tetrahydro‐2‐aryl‐3‐(4‐fluoro‐3‐methylbenzoyl)‐6‐(4‐haloaryl)pyrazolo[5,1‐d]benzo[1,4]oxazepines (6), were synthesized using a solid-liquid phase transfer catalysis (PTC) approach. [] This method allows for efficient heterocyclization reactions, providing a straightforward route to access these structurally complex compounds. []

5-Chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring

Compound Description: This series of 5-chloro-3-fluorophenoxypyridines incorporating a 1,3,4-oxadiazole ring and a thioether moiety were developed as potential herbicides. [] Researchers investigated their herbicidal activity against various graminaceous plants while assessing their safety profiles for crop selectivity. [] The target compounds were synthesized through S-substitution reactions of 5-mercapto-1,3,4-oxadiazole analogs. []

3-Amino-3-(4-Fluoro-Phenyl)-1H-Quinoline-2,4-Dione (KR22332)

Compound Description: 3-Amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332) demonstrates potential as a radioprotective agent. [] Studies on human keratinocytes (HaCaT) revealed its ability to protect against radiation-induced apoptosis by inhibiting mitochondrial dysfunction and reducing the generation of reactive oxygen species (ROS). []

cis-4-Amino-3-fluoro-1-methylpiperidine (1)

Compound Description: cis-4-Amino-3-fluoro-1-methylpiperidine (1) is a valuable chiral building block in pharmaceutical development. [] A multikilogram-scale, environmentally friendly synthetic route was established to produce this compound with high enantiomeric purity. []

5-Halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'- deoxythymidines (4-13)

Compound Description: This series of compounds represents a novel class of potential anti-AIDS drugs designed as potential prodrugs to 3'-fluoro-3'-deoxythymidine (FLT). [] These 5,6-dihydro derivatives were synthesized with the aim of enhancing the duration of action, lipophilicity, and delivery to the central nervous system. []

5-Fluoro-1-(3,4-di-deoxy-3-fluoro-6-O-trityl-β-D-glycero-hex-3-eno-pyranos-2-ulosyl) uracil (10)

Compound Description: 5-Fluoro-1-(3,4-di-deoxy-3-fluoro-6-O-trityl-β-D-glycero-hex-3-eno-pyranos-2-ulosyl) uracil (10) is an unsaturated fluoroketone nucleoside synthesized via direct oxidation of a protected 5-fluoro-uracil derivative. [] The synthesis highlighted challenges associated with the formation of a hydrated ketone due to the electronegative fluorine atom, leading to a comparative study of different oxidation methods. []

trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746)

Compound Description: trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide, designated as PF-03654746, is a histamine H(3) antagonist discovered and developed as a potential therapeutic agent. [] Its discovery involved a series of hypothesis-driven design cycles that utilized medicinal chemistry knowledge, traditional assays, computational tools, and in vitro safety assessments. []

trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)

Compound Description: trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide, designated as PF-03654764, represents another histamine H(3) antagonist identified during the same drug discovery effort that yielded PF-03654746. [] Like its counterpart, PF-03654764 demonstrated favorable pharmacological and pharmacokinetic properties, making it a suitable candidate for clinical development. []

3-Fluoro-3-deazaguanosines

Compound Description: This class of nucleoside analogs, characterized by the presence of a fluorine atom at the 3-position of the 3-deazaguanine base, was synthesized using a novel electrophilic fluorination strategy. [] The methodology allows for the introduction of fluorine into 5-(cyanomethyl)imidazole-4-carboxylate nucleosides, providing access to a variety of 3-fluoro-3-deazaguanosine analogs, including those with sugar modifications. []

Hydantoin Analogues of 3′‐Fluoro‐3′‐deoxythymidine (FLT)

Compound Description: These analogs were designed and synthesized by introducing hydantoin moieties at the 5'-position of the fluorinated sugar in 3'-fluoro-3'-deoxythymidine (FLT). [] This modification aimed to explore the impact of these structural changes on the compound's antiviral activity and other biological properties. []

3-Fluoro-3-methyl-2-butanone (FMB) and 1-Fluoro-3,3-dimethyl-2-butanone (FDMB)

Compound Description: 3-Fluoro-3-methyl-2-butanone (FMB) and 1-Fluoro-3,3-dimethyl-2-butanone (FDMB) are two structurally related fluorinated ketones investigated to understand the influence of methyl substitution on conformational isomerism. [] Nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations were employed to analyze their conformational preferences in various solvents. []

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Compound Description: 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide, also known as NMS-P118, is a potent and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). [] This orally bioavailable compound exhibits favorable ADME and pharmacokinetic profiles and demonstrates efficacy in preclinical cancer models both as a single agent and in combination with Temozolomide. [] Its selectivity for PARP-1 over PARP-2 is a key feature designed to minimize potential toxicities. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

Compound Description: 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone, designated as GNE-3500, acts as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C (RORc). [] This compound exhibits excellent selectivity over other ROR family members and demonstrates favorable in vitro ADME properties, in vivo PK, and dose-dependent inhibition of interleukin-17 (IL-17) production. [] These characteristics make GNE-3500 a promising candidate for treating inflammatory diseases. []

3-Deoxy-3-fluorogalactopyranose and 4-deoxy-4-fluorogalactopyranose

Compound Description: These two fluorinated sugar derivatives serve as valuable building blocks for synthesizing more complex fluorinated carbohydrates. [] A novel synthetic strategy was developed starting from the readily available levoglucosan, enabling access to orthogonally protected derivatives of both sugars with excellent regio- and stereocontrol. [] This method provides a more practical and efficient alternative to previously reported approaches. []

(4-Fluoro-3-Iodobenzyl)Guanidine (FIBG)

Compound Description: (4-Fluoro-3-Iodobenzyl)Guanidine (FIBG) is a promising compound for imaging and targeted radionuclide therapy of tumors expressing the norepinephrine transporter (NET). [] It can be labeled with either fluorine-18 (18F-FIBG) or iodine-131 (131I-FIBG). [] Preclinical studies demonstrate that FIBG exhibits superior tumor uptake and retention compared to meta-iodobenzylguanidine (MIBG), leading to improved tumor visualization in PET imaging and enhanced therapeutic efficacy in a pheochromocytoma model. []

Properties

CAS Number

898781-15-2

Product Name

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone

IUPAC Name

1-(3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one

Molecular Formula

C16H15FOS

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C16H15FOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3

InChI Key

PZNBEZXOWBIJJR-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.